molecular formula C21H25F2N3O3S B2409034 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1020982-37-9

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2409034
CAS No.: 1020982-37-9
M. Wt: 437.51
InChI Key: MAXYWLLIFXJYSF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is particularly significant in drug discovery and medicinal chemistry due to its potential to synthesize novel compounds.

Preparation Methods

The synthesis of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the difluoro groups and the sulfonyl propyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of novel compounds, contributing to the development of new materials and chemical processes.

    Biology: The compound is valuable in studying biological pathways and interactions due to its unique structure.

    Medicine: It plays a crucial role in drug discovery, aiding in the development of new therapeutic agents.

    Industry: The compound’s properties make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide
  • 2,6-difluoro-N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and overall properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,6-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-16-5-2-6-17(15-16)25-10-12-26(13-11-25)30(28,29)14-4-9-24-21(27)20-18(22)7-3-8-19(20)23/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXYWLLIFXJYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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